molecular formula C18H19N3S2 B12913536 4-Pyrimidinamine, 2-(butylthio)-6-(2-naphthalenylthio)- CAS No. 284681-96-5

4-Pyrimidinamine, 2-(butylthio)-6-(2-naphthalenylthio)-

Cat. No.: B12913536
CAS No.: 284681-96-5
M. Wt: 341.5 g/mol
InChI Key: WLGMHWLDPREYAR-UHFFFAOYSA-N
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Description

4-Pyrimidinamine, 2-(butylthio)-6-(2-naphthalenylthio)- is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinamine, 2-(butylthio)-6-(2-naphthalenylthio)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Thioether Formation:

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products would depend on the specific reactions but could include various derivatives with modified functional groups, enhancing or altering the compound’s biological activity.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic uses, such as anticancer or antimicrobial agents.

    Industry: Use in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting cellular processes. The butylthio and naphthalenylthio groups might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyrimidinamine, 2-(methylthio)-6-(phenylthio)-
  • 4-Pyrimidinamine, 2-(ethylthio)-6-(benzylthio)-

Uniqueness

The unique combination of butylthio and naphthalenylthio groups in 4-Pyrimidinamine, 2-(butylthio)-6-(2-naphthalenylthio)- might confer distinct biological properties, such as improved membrane permeability or specific binding interactions.

Properties

CAS No.

284681-96-5

Molecular Formula

C18H19N3S2

Molecular Weight

341.5 g/mol

IUPAC Name

2-butylsulfanyl-6-naphthalen-2-ylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C18H19N3S2/c1-2-3-10-22-18-20-16(19)12-17(21-18)23-15-9-8-13-6-4-5-7-14(13)11-15/h4-9,11-12H,2-3,10H2,1H3,(H2,19,20,21)

InChI Key

WLGMHWLDPREYAR-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC(=CC(=N1)SC2=CC3=CC=CC=C3C=C2)N

Origin of Product

United States

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